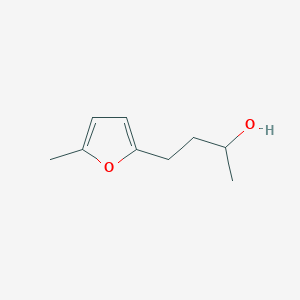![molecular formula C10H10BrClO2 B13601366 8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine is a chemical compound that belongs to the class of dioxepines. Dioxepines are heterocyclic compounds containing a seven-membered ring with two oxygen atoms. This particular compound is characterized by the presence of bromomethyl and chloro substituents, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorophenol with formaldehyde and subsequent bromination can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization and bromination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloro group can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce corresponding oxides.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine involves its interaction with molecular targets through its reactive bromomethyl and chloro groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- 3,3-Bis(bromomethyl)-6,8-dimethyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine
Uniqueness
Compared to similar compounds, 8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine is unique due to the presence of both bromomethyl and chloro substituents
Propiedades
Fórmula molecular |
C10H10BrClO2 |
|---|---|
Peso molecular |
277.54 g/mol |
Nombre IUPAC |
8-(bromomethyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C10H10BrClO2/c11-6-7-4-8(12)10-9(5-7)13-2-1-3-14-10/h4-5H,1-3,6H2 |
Clave InChI |
CYTMDSWDQUZEOK-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C(=CC(=C2)CBr)Cl)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


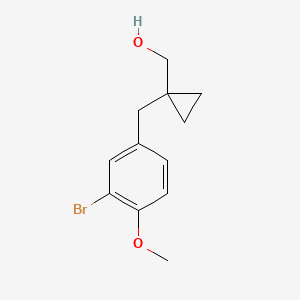
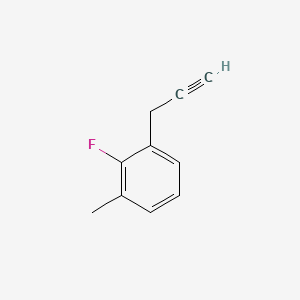
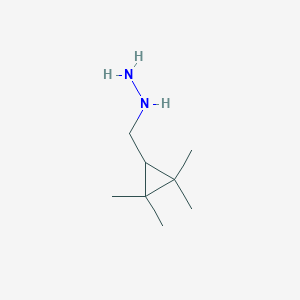
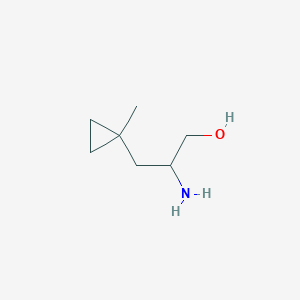

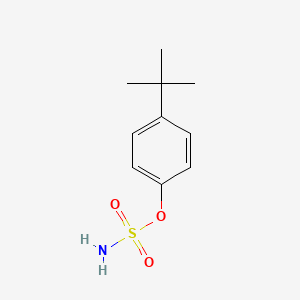
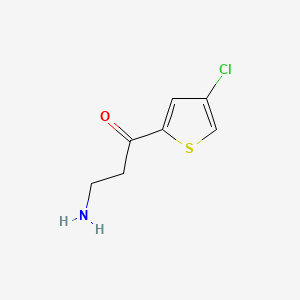

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
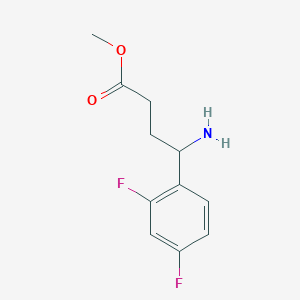
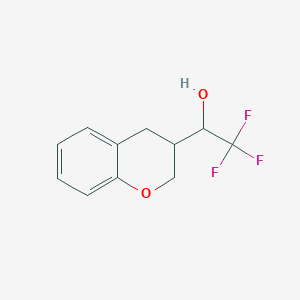
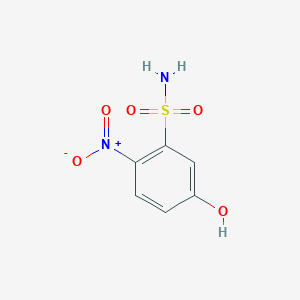
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
